molecular formula C10H13NO4 B7517591 N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide

N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide

Cat. No. B7517591
M. Wt: 211.21 g/mol
InChI Key: NAWAEPJLDJVTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by modulating specific signaling pathways.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been investigated for its antibacterial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide in lab experiments is its potential as a drug delivery system. It can be used to deliver drugs to specific cells or tissues, increasing their efficacy and reducing their toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide. It could be further investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It could also be studied for its potential as a drug delivery system for various drugs. Additionally, it could be used as a precursor for the synthesis of other compounds with potential applications in various fields. Further research is needed to fully understand the potential of this compound.
In conclusion, N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied and investigated. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 1,4-dioxane-2-amine to obtain the final product.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide has been studied for its potential application in various scientific fields. It has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a drug delivery system and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(9-7-13-4-5-15-9)11-6-8-2-1-3-14-8/h1-3,9H,4-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWAEPJLDJVTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1,4-dioxane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.